2-(Benzylamino)-3-methylbutan-1-ol
Overview
Description
2-(Benzylamino)-3-methylbutan-1-ol is an organic compound that belongs to the class of benzylamines It consists of a benzyl group attached to an amino group, which is further connected to a 3-methylbutan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde with 3-methylbutan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted benzylamines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of its potential therapeutic applications, the compound may inhibit enzymes such as acetylcholinesterase, thereby increasing the levels of neurotransmitters in the brain and improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share a similar benzylamine moiety but differ in the alkyl chain length and functional groups.
Benzylamine: A simpler analogue with a benzyl group attached to an amino group.
Uniqueness
2-(Benzylamino)-3-methylbutan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 3-methylbutan-1-ol moiety differentiates it from other benzylamine derivatives, potentially leading to unique reactivity and applications .
Properties
IUPAC Name |
2-(benzylamino)-3-methylbutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUYDMGPGDLNJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265666 | |
Record name | 3-Methyl-2-[(phenylmethyl)amino]-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-57-7 | |
Record name | 3-Methyl-2-[(phenylmethyl)amino]-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4426-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-[(phenylmethyl)amino]-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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